molecular formula C16H22BF3KNO2 B13489691 Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate

Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate

Cat. No.: B13489691
M. Wt: 367.3 g/mol
InChI Key: MVYJGCOTOJYPIP-UHFFFAOYSA-N
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Description

Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate is a chemical compound that is used in various organic synthesis reactions. It is known for its stability and reactivity, making it a valuable reagent in the field of organic chemistry. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound or a substituted aromatic compound .

Mechanism of Action

The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its phenylpyrrolidine moiety makes it particularly suitable for certain synthetic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H22BF3KNO2

Molecular Weight

367.3 g/mol

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]methyl]boranuide

InChI

InChI=1S/C16H22BF3NO2.K/c1-15(2,3)23-14(22)21-10-9-16(12-21,11-17(18,19)20)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;/q-1;+1

InChI Key

MVYJGCOTOJYPIP-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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